5-Butyl-o-cresol
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Overview
Description
5-Butyl-o-cresol, also known as 5-butyl-2-methylphenol, is an organic compound belonging to the cresol family. Cresols are methylphenols, which are derivatives of phenol with a methyl group attached to the benzene ring. This compound is characterized by the presence of a butyl group at the fifth position and a methyl group at the second position on the benzene ring. This compound is of significant interest due to its various applications in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Butyl-o-cresol can be synthesized through the alkylation of o-cresol with butyl alcohol. The reaction typically involves the use of catalysts such as 12-tungstophosphoric acid supported on neutral alumina. The reaction is carried out in a liquid phase under mild conditions, ensuring high conversion rates and selectivity for the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts to replace traditional liquid acids. This approach not only enhances the efficiency of the reaction but also minimizes environmental impact. The use of solid acids like sulfated zirconia and heteropolyacids has been explored for the alkylation process .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride and ferric chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various alkylated and acylated products depending on the substituents introduced.
Scientific Research Applications
5-Butyl-o-cresol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of varnishes, resins, and polymerization inhibitors.
Mechanism of Action
The mechanism by which 5-Butyl-o-cresol exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges free radicals, thereby preventing oxidative damage to cells. The compound’s molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the donation of hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Butylated hydroxytoluene (BHT):
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Comparison: 5-Butyl-o-cresol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to BHT and BHA, this compound may offer different reactivity and stability profiles, making it suitable for specific applications where other antioxidants may not be as effective .
Properties
CAS No. |
94134-86-8 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5-butyl-2-methylphenol |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
CUYLNCWYFSSEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C)O |
Origin of Product |
United States |
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